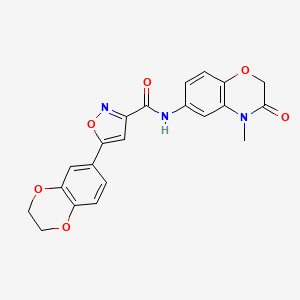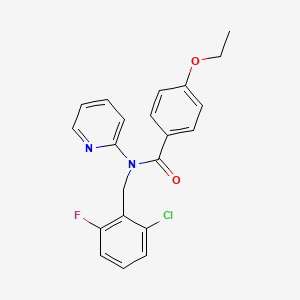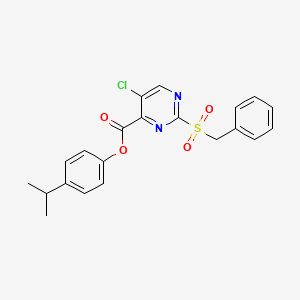
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
5-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a benzodioxin ring system, which is a fused six-membered ring with two oxygen atoms. The dihydro modification indicates that it has a saturated six-membered ring.
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl): Here, we have a benzoxazin ring system, also fused with a six-membered ring. The methyl group and the ketone (oxo) functionality add further complexity.
1,2-oxazole-3-carboxamide: Finally, we have an oxazole ring with a carboxamide group attached.
化学反応の分析
The compound’s reactivity depends on its functional groups. Here are some potential reactions:
Oxidation: The benzodioxin and benzoxazin rings could undergo oxidation reactions, leading to various products.
Reduction: Reduction of the carbonyl group (oxo) or other functional groups may occur.
Substitution: Substituents on the rings can be replaced by other groups.
Common reagents and conditions would vary based on the specific reaction. Major products would depend on the reaction type and regioselectivity.
科学的研究の応用
This compound’s applications span several fields:
Medicine: It might exhibit biological activity, making it a potential drug candidate. Researchers could explore its effects on specific diseases or pathways.
Chemistry: Its unique structure could inspire new synthetic methodologies or ligand design.
Industry: If scalable synthesis becomes feasible, it could find applications in materials science or agrochemicals.
作用機序
Without experimental data, we can only speculate. understanding its molecular targets and pathways would require extensive research. It might interact with enzymes, receptors, or other cellular components.
特性
分子式 |
C21H17N3O6 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H17N3O6/c1-24-15-9-13(3-5-16(15)29-11-20(24)25)22-21(26)14-10-18(30-23-14)12-2-4-17-19(8-12)28-7-6-27-17/h2-5,8-10H,6-7,11H2,1H3,(H,22,26) |
InChIキー |
SKAUVTMTUWGDRA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11305710.png)
![7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11305727.png)
![3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11305736.png)


![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305759.png)
![N-(2-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11305765.png)

![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11305772.png)

![2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11305780.png)
![4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B11305782.png)
![6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305783.png)
![N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11305792.png)
